![molecular formula C8H6FI B13658972 1-Fluoro-3-(1-iodoethenyl)benzene](/img/structure/B13658972.png)
1-Fluoro-3-(1-iodoethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(1-iodoethenyl)benzene is an organic compound with the molecular formula C8H6FI It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the first position, and a 1-iodoethenyl group is attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(1-iodoethenyl)benzene can be synthesized through various methods. One common approach involves the halogenation of 1-fluoro-3-ethenylbenzene. The reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3-(1-iodoethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cross-Coupling Reactions: The compound is a suitable substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Biaryl compounds from cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(1-iodoethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-(1-iodoethenyl)benzene involves its interaction with various molecular targets The fluorine and iodine atoms confer unique reactivity, allowing the compound to participate in specific chemical transformations
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-iodobenzene: Similar structure but lacks the ethenyl group.
1-Fluoro-4-iodobenzene: Iodine atom positioned at the fourth position instead of the third.
2,2-Difluoro-1-iodoethenyl Tosylate: Contains a difluoroethenyl group instead of a single fluoroethenyl group.
Uniqueness: 1-Fluoro-3-(1-iodoethenyl)benzene is unique due to the presence of both fluorine and iodine atoms, which provide distinct reactivity patterns. The ethenyl group further enhances its versatility in synthetic applications, making it a valuable compound in organic chemistry.
Eigenschaften
Molekularformel |
C8H6FI |
---|---|
Molekulargewicht |
248.04 g/mol |
IUPAC-Name |
1-fluoro-3-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H2 |
InChI-Schlüssel |
NDQUJDMDSSXVFR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC(=CC=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.